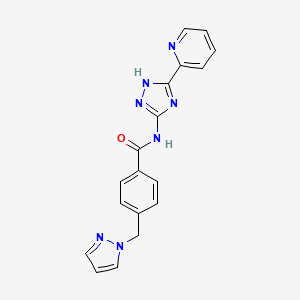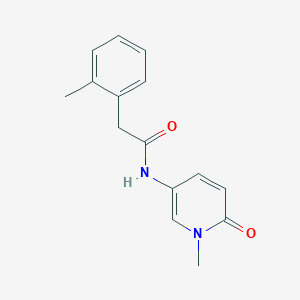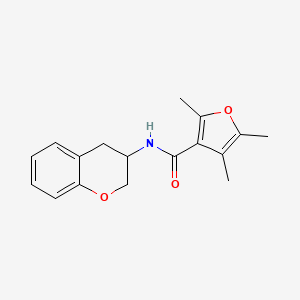
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the benzamide family and has been found to exhibit diverse biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
作用機序
The mechanism of action of 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide has been found to exhibit diverse biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cell lines, inhibit the production of inflammatory cytokines, and exhibit activity against various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide in lab experiments is its potential as a multi-targeted agent. This compound has been found to exhibit activity against cancer cells, inflammatory cytokines, and various bacterial and fungal strains. However, one limitation of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.
将来の方向性
There are several future directions for the study of 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide. One future direction is to further investigate its mechanism of action to fully understand its effects. Additionally, this compound could be further studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, this compound could be modified to improve its potency and selectivity towards specific targets. Finally, the potential toxicity and pharmacokinetics of this compound could be further studied to determine its suitability as a drug candidate.
合成法
The synthesis method for 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide involves a multi-step process. The first step involves the synthesis of 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid by reacting pyridine-2-carboxylic acid with hydrazine hydrate and sodium nitrite. The second step involves the reaction of the 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid with 4-bromoacetophenone to form 4-(1-bromoacetyl)phenyl-5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of the 4-(1-bromoacetyl)phenyl-5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid with pyrazole-1-carboxamidine to form 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide.
科学的研究の応用
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide has been found to exhibit potential applications in drug development. This compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Furthermore, this compound has been studied for its potential as an antimicrobial agent, as it has been found to exhibit activity against various bacterial and fungal strains.
特性
IUPAC Name |
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-17(14-7-5-13(6-8-14)12-25-11-3-10-20-25)22-18-21-16(23-24-18)15-4-1-2-9-19-15/h1-11H,12H2,(H2,21,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWXWTVIMDYXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)NC(=O)C3=CC=C(C=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)


![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)
![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)
